molecular formula C19H26N2O2 B2823729 1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone CAS No. 900018-99-7

1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone

Cat. No.: B2823729
CAS No.: 900018-99-7
M. Wt: 314.429
InChI Key: QVDDVXLWAOKOAU-UHFFFAOYSA-N
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Description

1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone is a synthetic organic compound characterized by a phenyl-ethanone core substituted with a piperidine ring linked to a piperidinocarbonyl group. Its structure comprises:

  • Ethanone moiety: A ketone group (-CO-) attached to a phenyl ring.
  • Piperidine substituents: A piperidine ring at the 4-position of the phenyl group, further functionalized with a piperidinocarbonyl (piperidine-1-carbonyl) group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-[4-(piperidine-1-carbonyl)piperidin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-15(22)16-5-7-18(8-6-16)20-13-9-17(10-14-20)19(23)21-11-3-2-4-12-21/h5-8,17H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDDVXLWAOKOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a phenyl ketone derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Table 1: Common Reactions Involving this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohols
SubstitutionNucleophiles (amines)Modified piperidine derivatives

Biology

Research indicates that this compound may interact with various biological pathways, potentially influencing cellular processes. It is currently under investigation for its role in pharmacological activities, including neuropharmacology.

Case Study : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of piperidine derivatives, including this compound, highlighting its potential in treating neurodegenerative diseases.

Medicine

The compound is being explored for its therapeutic effects as a precursor in drug development. Its structural similarity to known pharmaceuticals suggests it may have applications in creating new medications targeting various health conditions.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Neurodegenerative DiseasesInvestigated for neuroprotective properties
Pain ManagementPotential use in analgesic formulations
Antidepressant ActivityExplored for mood-enhancing effects

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for its use in formulating advanced materials with specific characteristics.

Mechanism of Action

The mechanism by which 1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for therapeutic research. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Substituted Phenyl-Ethanone Derivatives

4′-Piperidinoacetophenone (1-[4-(piperidin-1-yl)phenyl]ethanone)
  • Structure: Simpler analog lacking the piperidinocarbonyl group.
  • Applications: Used as a precursor in electrochemical sensors (e.g., modified carbon paste electrodes for amino acid detection) .
1-{4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-hydroxy-1-piperidinyl}-1-ethanone derivatives
  • Examples : Compounds 8–12 in feature chloro-trifluoromethylphenyl and hydroxy-piperidine substituents.
  • Properties: High melting points (179–285°C) due to ionic salt forms (hydrobromide/hydrochloride). Good solubility in methanol, ethanol, and DMSO.
1-{4-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]}-1-ethanone
  • Structure: Piperidine substituted with 2,4-difluorobenzoyl instead of piperidinocarbonyl.
  • Properties : Molecular weight 267.27 g/mol; used as a reference standard (e.g., risperidone impurity) .

Electrochemically Active Ferrocene Analogs

1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone
  • Structure: Ethynyl-linked ferrocene replaces the piperidinocarbonyl-piperidine group.
  • Applications: Voltammetric sensors: Modifies carbon paste electrodes for detecting L-cysteine, tryptophan, and D-penicillamine.

Pharmacologically Relevant Piperidine-Ethanone Compounds

Iloperidone (C24H27FN2O4)
  • Structure: Contains a 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine group linked to ethanone.
  • Properties : Pharmacopeial standard with ≥98% purity; used as an antipsychotic agent .
Irinotecan
  • Structure: Piperidinocarbonyl group embedded in a camptothecin-derived anticancer agent.

Research Implications and Limitations

  • Structural Insights: The piperidinocarbonyl-piperidine group in the target compound may enhance binding affinity in biological systems, as seen in irinotecan and iloperidone .
  • Electrochemical Potential: Analogous ferrocene-modified ethanones demonstrate that electron-withdrawing groups improve sensor performance, suggesting the target compound could be tailored for similar applications .
  • Limitations: Direct pharmacological or electrochemical data for 1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone are absent in the evidence. Further synthesis and testing are required to validate its utility.

Biological Activity

1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone, also known by its CAS number 900018-99-7, is a complex organic compound that features a piperidine structure and has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H26N2O2
  • Molecular Weight : 314.42 g/mol
  • IUPAC Name : this compound

The compound consists of a phenyl group attached to a piperidine ring, which is further substituted with a carbonyl group. This unique structure is believed to contribute to its biological activity.

The biological effects of this compound are thought to be mediated through interactions with various molecular targets within the body. The exact mechanisms remain an area of active research, but preliminary studies suggest that it may influence several signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Anticancer Properties

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, certain piperidine analogs have been shown to inhibit survivin protein, a member of the inhibitor of apoptosis (IAP) family, which plays a crucial role in cancer cell survival and proliferation .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of piperidine derivatives. These compounds may modulate neuroinflammatory responses and protect against neurodegenerative diseases by interacting with various neurotransmitter systems and inflammatory pathways .

Antimicrobial Activity

Some studies have suggested that compounds similar to this compound possess antimicrobial properties. They may inhibit the growth of bacteria and fungi through mechanisms that disrupt cellular integrity or inhibit essential metabolic pathways .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology.
  • Animal Models : Animal studies have shown that these compounds can reduce tumor growth and improve survival rates in models of various cancers, indicating their efficacy in vivo.
  • Pharmacokinetics : Research into the pharmacokinetic profiles of piperidine derivatives indicates favorable absorption and bioavailability, which are critical for their therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameBiological ActivityMechanism
1-(Piperidin-4-ylcarbonyl)piperidineModerate anticancerInhibits survivin
PiperineAntioxidant, anti-inflammatoryModulates multiple signaling pathways
Phenylpiperidine DerivativesAntimicrobialDisrupts cellular integrity

Q & A

Q. What are the established synthetic routes for 1-{4-[4-(Piperidinocarbonyl)piperidino]phenyl}-1-ethanone, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving piperidine derivatives and ketone-forming reagents. A common approach includes:

  • Step 1 : Condensation of piperidine with a carbonyl-containing precursor under reflux in dichloromethane or ethanol .
  • Step 2 : Introduction of the phenyl-ethanone moiety via Friedel-Crafts acylation or cross-coupling reactions .
  • Characterization : Intermediates are monitored via Thin Layer Chromatography (TLC) and confirmed using Nuclear Magnetic Resonance (NMR) (¹H/¹³C), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) .

Q. What spectroscopic methods are recommended for verifying the structural integrity of this compound?

  • ¹H/¹³C NMR : Critical for confirming the piperidine ring conformation, carbonyl group placement, and aryl substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Optional for resolving ambiguities in stereochemistry or crystal packing .

Q. How is the compound screened for preliminary biological activity in academic research?

  • In vitro assays : Test for receptor binding (e.g., GPCRs, kinases) using fluorescence polarization or radioligand displacement assays .
  • Cell viability studies : Evaluate cytotoxicity via MTT or ATP-based luminescence assays in cancer or normal cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst choice : Acid catalysts (e.g., HCl) accelerate piperidine acylation, but stoichiometry must be controlled to avoid over-protonation .
  • Temperature control : Maintain reflux temperatures between 70–80°C to balance reaction rate and decomposition risks .

Q. What computational methods are used to predict the compound’s binding affinity to biological targets?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., enzymes, receptors) .
  • QSAR modeling : Relates structural features (e.g., piperidine carbonyl group) to activity trends using datasets from analogous compounds .

Q. How can contradictory data on the compound’s biological efficacy be resolved?

  • Dose-response reevaluation : Ensure assays use consistent concentrations (e.g., µM to mM range) and controlled pH conditions .
  • Metabolic stability testing : Assess degradation in liver microsomes to rule out false negatives due to rapid metabolism .
  • Orthogonal assays : Confirm activity across multiple platforms (e.g., SPR, cell-based reporter systems) to validate target engagement .

Q. What strategies are employed to study the compound’s pharmacokinetic properties?

  • ADME profiling : Evaluate absorption (Caco-2 permeability), distribution (plasma protein binding), metabolism (CYP450 inhibition), and excretion (renal clearance) .
  • Pharmacophore mapping : Identifies critical functional groups (e.g., piperidine carbonyl) responsible for bioavailability .

Methodological Notes

  • Data validation : Cross-reference NMR shifts with PubChem datasets and ensure HRMS matches theoretical m/z within 5 ppm .
  • Contradiction mitigation : Use EPA DSSTox for toxicity data verification and CAS Common Chemistry for structural validation .
  • Safety protocols : Follow AK Scientific guidelines for handling piperidine derivatives, including PPE and fume hood use .

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